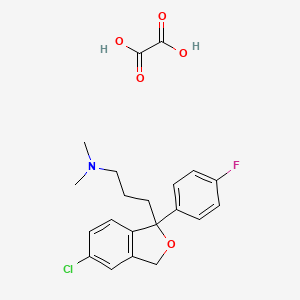

5-Chlorodescyano Citalopram Oxalate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMNENXWJCPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747324 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-46-6 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorodescyano Citalopram Oxalate CAS 64169-46-6

Executive Summary

In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram, the management of related substances is a critical compliance requirement (ICH Q3A/B). 5-Chlorodescyano Citalopram Oxalate (CAS 64169-46-6), pharmacopoeially designated as Citalopram EP Impurity E , represents a specific structural analog where the characteristic nitrile group is substituted by a chlorine atom.

This guide provides a comprehensive technical analysis of this impurity, detailing its synthesis as a reference standard, its mechanism of formation during API manufacturing, and validated analytical protocols for its detection.

Chemical Identity & Characterization

This compound serves as a primary reference standard for establishing the purity of Citalopram Hydrobromide and Escitalopram Oxalate API.

| Attribute | Specification |

| Chemical Name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran oxalate |

| Common Name | Citalopram EP Impurity E; 5-Chloro Analog of Citalopram |

| CAS Number | 64169-46-6 (Oxalate salt); 64169-45-5 (Free base) |

| Molecular Formula | C₁₉H₂₁ClFNO[1][2][3][4][5][6][7][8][9][10][] • C₂H₂O₄ |

| Molecular Weight | 333.83 (Free Base) + 90.03 (Oxalate) = 423.86 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

Mechanism of Formation & Synthesis

Root Cause in API Manufacturing

The presence of 5-Chlorodescyano Citalopram in the final drug substance typically originates from upstream raw material impurities.

-

Starting Material Contamination: The primary starting material for Citalopram is 5-cyanophthalide . If this material is contaminated with 5-chlorophthalide (a byproduct of phthalide synthesis), the chlorine substituent persists through the Grignard additions and cyclization, resulting in Impurity E.

-

Failure of Cyanation: In processes where the cyano group is introduced late (e.g., via Rosenmund-von Braun reaction on a 5-bromo or 5-chloro precursor), incomplete conversion or residual starting material leads to halogenated impurities.

Synthesis of Reference Standard (Protocol)

To validate analytical methods, researchers must synthesize this impurity in high purity (>98%). The most robust route mimics the Citalopram synthesis but deliberately utilizes 5-chlorophthalide as the scaffold.

Step-by-Step Methodology:

-

Grignard Addition 1:

-

Grignard Addition 2:

-

Cyclization:

-

Reagents: 70% Sulfuric Acid or Methanesulfonyl chloride (MsCl) with TEA.

-

Conditions: Heating (80°C for acid) or 0°C (for MsCl).

-

Outcome: Ring closure to form the isobenzofuran core (5-Chlorodescyano Citalopram base).

-

-

Salt Formation:

-

Dissolve free base in acetone/ethanol. Add stoichiometric oxalic acid. Crystallize to obtain CAS 64169-46-6.

-

Visualization of Synthesis Pathway

Figure 1: Targeted synthesis of this compound for use as a reference standard.

Analytical Strategy: Detection & Quantification

Distinguishing the 5-chloro analog (Impurity E) from the parent drug (Citalopram) and the 5-bromo analog (Impurity F) is challenging due to structural similarity. The chlorine atom is less polar than the cyano group, typically increasing retention time in Reversed-Phase HPLC.

Validated HPLC Protocol

This method is adapted from European Pharmacopoeia (EP) monographs, optimized for high-resolution separation of halogenated impurities.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Buffer: 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Profile | T(min) : 0→5 (20% B); 5→25 (20%→45% B); 25→35 (45% B); 35→40 (20% B) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 45°C |

| Detection | UV @ 239 nm (Isosbestic point) |

| Injection Vol | 10 µL |

Mass Spectrometry Identification

For definitive identification (e.g., in LC-MS/MS), the chlorine isotope pattern is diagnostic.

-

Parent Ion (M+H)+: m/z ~334.1 (³⁵Cl) and ~336.1 (³⁷Cl).

-

Isotope Ratio: The M+2 peak should be approximately 33% of the M peak intensity, confirming the presence of a single chlorine atom.

-

Fragmentation: Loss of the dimethylamine group (neutral loss of 45 Da) is common, similar to Citalopram.

Analytical Workflow Diagram

Figure 2: Analytical workflow for the identification and quantification of Impurity E.

Toxicology & Structure-Activity Relationship (SAR)

While 5-Chlorodescyano Citalopram is an impurity, understanding its biological impact is vital for safety assessments.

-

SERT Selectivity: The 5-position substituent on the phthalane ring is crucial for high-affinity binding to the Serotonin Transporter (SERT). The cyano group (-CN) provides optimal electronic and steric properties.

-

Halogen Substitution: Substitution with Chlorine (-Cl) alters the electron density and lipophilicity. SAR studies generally indicate that while halogenated analogs retain some SERT affinity, they are significantly less potent than the cyano-parent.

-

Safety Limits: Under ICH Q3B(R2), this impurity must be reported if >0.05% and identified/qualified if >0.10% (or 1.0 mg daily intake, whichever is lower).

References

-

European Pharmacopoeia Commission. (2024). Citalopram Hydrobromide Monograph 2203. European Directorate for the Quality of Medicines (EDQM).

-

International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). ICH Guidelines.

-

Bøgesø, K. P. (1982). Neuroleptic and antidepressant activity of some 1-substituted 1-phenyl-1,3-dihydroisobenzofurans. Journal of Medicinal Chemistry, 25(6), 769-772. (Foundational SAR data for phthalane derivatives).

-

U.S. Pharmacopeia (USP). (2023). Escitalopram Oxalate Monograph: Related Compounds. USP-NF.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Quality Control Chemicals (QCC) [qcchemical.com]

- 3. veeprho.com [veeprho.com]

- 4. Citalopram EP Impurity D - SRIRAMCHEM [sriramchem.com]

- 5. Escitalopram oxalate, (+)-(S)-Citalopram oxalate, MLD-55, Lu-26-054-0, Entact, Gaudium, Lexapro, Cipralex-药物合成数据库 [drugfuture.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Citalopram EP Impurity D - Opulent Pharma [opulentpharma.com]

- 8. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight of 5-Chlorodescyano Citalopram Oxalate

The following technical guide details the molecular characteristics, formation mechanisms, and analytical profiling of 5-Chlorodescyano Citalopram Oxalate.

Pharmacopoeial Identity: EP Impurity E / USP Related Compound G (Oxalate)

Executive Summary: Core Physicochemical Data

This compound is a critical process-related impurity found in the synthesis of the antidepressant Citalopram (and its S-enantiomer, Escitalopram). It is structurally characterized by the substitution of the nitrile (-CN) group at position 5 of the isobenzofuran ring with a chlorine (-Cl) atom.

| Parameter | Technical Specification |

| Molecular Weight | 423.86 g/mol |

| Chemical Formula | |

| CAS Number | 64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base) |

| IUPAC Name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalan oxalate |

| Pharmacopoeial Designation | EP Impurity E (European Pharmacopoeia) USP Related Compound G (United States Pharmacopeia)* |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |

*Note: USP General Chapters often supply Related Compound G as the Hydrobromide salt. Ensure verification of the counter-ion (Oxalate vs. HBr) when calculating stoichiometry for quantitative assays.

Structural Elucidation & Molecular Topology

The molecule retains the core bicyclic phthalane structure of the parent drug but exhibits significantly altered polarity due to the chloro-substitution. This modification increases the lipophilicity of the impurity relative to the parent Citalopram.

Molecular Composition Breakdown[4]

-

Citalopram Backbone (

): The parent molecule contains a cyano group ( -

Impurity Modification (

): The cyano carbon is lost, replaced by Chlorine.-

Mass Shift: Loss of -CN (26.02 Da) + Gain of -Cl (35.45 Da)

Net increase of +9.43 Da in the free base.

-

-

Oxalate Counter-ion: The tertiary amine on the propyl chain is protonated by oxalic acid (

, MW 90.03), stabilizing the molecule in a 1:1 stoichiometric salt form.

Structural Topology Diagram

The following diagram illustrates the structural relationship and the specific substitution point distinguishing the impurity from the API (Active Pharmaceutical Ingredient).

Figure 1: Structural derivation of the 5-chloro impurity from the parent scaffold and subsequent salt formation.

Formation Mechanism & Synthesis Pathways[3][4]

Understanding the origin of 5-Chlorodescyano Citalopram is essential for process control. It is rarely a degradation product of the final API; rather, it is a process-related impurity stemming from the starting materials.

The "Competitive Precursor" Pathway

The synthesis of Citalopram typically involves two successive Grignard reactions on a phthalide precursor.

-

Standard Route: Starts with 5-Cyanophthalide .

-

Impurity Route: If the starting material is contaminated with 5-Chlorophthalide , the entire reaction sequence proceeds identically, carrying the chlorine atom through to the final isolation.

Key Insight: The 5-chlorophthalide impurity often arises during the synthesis of 5-cyanophthalide (via cyanation of 5-bromophthalide) if copper(I) chloride is used or if chloride ions are present in the reaction matrix, leading to halogen exchange.

Figure 2: Parallel synthesis pathway showing how precursor contamination leads to Impurity E.

Analytical Profiling & Methodology

To detect and quantify this compound, High-Performance Liquid Chromatography (HPLC) is the standard. Due to the substitution of the polar cyano group with the non-polar chloro group, the retention behavior shifts significantly.

Chromatographic Behavior (RP-HPLC)

In Reverse-Phase (C18) chromatography, hydrophobicity drives retention .

-

Citalopram (-CN): More polar. Elutes earlier.

-

5-Chloro Impurity (-Cl): Less polar (more lipophilic). Elutes later.

Recommended Protocol Parameters

This protocol is aligned with EP/USP monographs for related substances.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) end-capped silica |

| Mobile Phase A | Buffer (Phosphate or Acetate, pH ~4.5 - 5.0) |

| Mobile Phase B | Acetonitrile (ACN) or Methanol |

| Gradient | High organic ramp required to elute the lipophilic 5-chloro analog. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection (UV) | 240 nm (Absorption max for the benzofuran system) |

| RRT (Approx) | 1.2 - 1.4 (Relative to Citalopram) |

Self-Validating System Suitability

To ensure the method is detecting this specific impurity:

-

Resolution Check: The resolution (

) between Citalopram and the 5-Chloro analog must be > 1.5. -

Spiking Study: Spike the pure API with the this compound standard. The impurity peak should appear after the main peak, with no co-elution.

Toxicology & Regulatory Context

ICH Q3A(R2) Classification

-

Category: Organic Impurity (Process Related).

-

Reporting Threshold: typically > 0.05% or 0.10% depending on daily dose.

-

Qualification: Because the -Cl substitution is structurally similar to the -CN group, the toxicity profile is often assumed to be analogous to the parent, but the increased lipophilicity may alter blood-brain barrier (BBB) penetration and metabolic clearance (CYP450 affinity).

Biological Activity

The cyano group in Citalopram is crucial for its high selectivity for the Serotonin Transporter (SERT). The 5-chloro analog ("Descyano") generally exhibits reduced potency for SERT inhibition compared to the parent drug, rendering it a pharmacologically less active impurity, but one that still contributes to the total drug load.

References

-

European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide Monograph 2237. European Pharmacopoeia (Ph. Eur.).

-

United States Pharmacopeia (USP). Citalopram Hydrobromide: Related Compound G.[1][2][3][4] USP-NF Online.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146571 (Escitalopram Oxalate - Structural Analog Context). PubChem.

-

Rao, R. N., et al. (2008).[1] "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Separation Science, 31(10), 1729-1738.

-

Molcan Corporation. Certificate of Analysis: Citalopram EP Impurity E (Oxalate).

Sources

Technical Guide: Profiling the 5-Chloro Analog of Citalopram (Impurity E)

Executive Summary

This technical guide provides a comprehensive analysis of the 5-chloro analog of citalopram (Pharmacopeial designation: EP Impurity E / USP Related Compound G ). Unlike the "chlorocitalopram" impurity (where chlorine replaces fluorine on the phenyl ring), the 5-chloro analog represents a substitution of the core phthalane carbonitrile group with a chlorine atom. This structural modification fundamentally alters the molecule's polarity and retention behavior, presenting specific challenges in purification and analytical resolution. This document details the impurity's genesis, physicochemical properties, and validated protocols for its detection and control in drug substance manufacturing.

Chemical Identity & Structural Significance[1][2]

The 5-chloro analog is a process-related impurity arising from the starting material stream. Its structural similarity to the Active Pharmaceutical Ingredient (API) requires high-resolution chromatography for adequate separation.

| Feature | Citalopram (API) | 5-Chloro Analog (Impurity E) |

| IUPAC Name | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran |

| CAS Number | 59729-33-8 | 64169-45-5 |

| Pharmacopeial Ref | API | EP Impurity E ; USP Related Compound G |

| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |

| Molecular Weight | 324.39 g/mol | 333.83 g/mol |

| Key Substituent | -CN (Cyano) at Pos. 5 | -Cl (Chloro) at Pos. 5 |

| Polarity | Higher (Polar Cyano group) | Lower (Lipophilic Chloro group) |

Critical Distinction: Researchers must distinguish this from Impurity D (Chlorocitalopram), where the fluorine on the phenyl ring is replaced by chlorine. The 5-chloro analog refers strictly to the modification of the phthalane core .

Genesis & Synthetic Pathways

The formation of the 5-chloro analog is directly linked to the quality of the starting material, 5-cyanophthalide . If the starting material is contaminated with 5-chlorophthalide , or if 5-chlorophthalide is used as a surrogate precursor intended for late-stage cyanation that fails, the impurity persists through the Grignard sequence.

Mechanism of Formation

The synthesis of Citalopram typically involves two successive Grignard reactions followed by ring closure.[1] The 5-chloro impurity tracks the API synthesis step-for-step, as the chloro group is stable under the Grignard conditions used to install the dimethylaminopropyl and fluorophenyl chains.

Pathway Visualization:

Figure 1: Parallel synthesis pathway showing how 5-chlorophthalide contamination carries through to the final 5-chloro analog impurity.[2]

Analytical Profiling: Detection & Separation[5][6]

Due to the substitution of the polar cyano group with a lipophilic chlorine atom, the 5-chloro analog exhibits distinct retention behavior in Reverse Phase Chromatography (RPC).

Chromatographic Behavior (HPLC/UHPLC)

The 5-chloro analog is less polar than Citalopram. Consequently, in standard C18 RP-HPLC methods, it elutes after the main API peak.

-

Resolution Strategy: High pH mobile phases generally improve peak shape for these basic amines, but standard acidic buffers (pH 2.5-3.0) with ion-pairing agents or embedded polar group columns provide superior selectivity for the halogenated analogs.

Recommended Protocol: UHPLC Method

This method is self-validating via resolution factor (

-

Column: C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0 + 0.1% Triethylamine (TEA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 85% A / 15% B

-

10 min: 60% A / 40% B

-

15 min: 60% A / 40% B (Isocratic hold for lipophilic impurities)

-

-

Flow Rate: 0.4 mL/min.

-

Detection: UV @ 240 nm (The chloro-analog has a similar UV max but lower extinction coefficient than the cyano-analog).

-

Expected RRT (Relative Retention Time):

-

Citalopram: 1.00

-

5-Chloro Analog: ~1.2 - 1.3 (Elutes later due to hydrophobicity).

-

Mass Spectrometry Identification

When UV identification is ambiguous, Mass Spectrometry (MS) provides definitive confirmation via the chlorine isotope pattern.

-

Citalopram (M+H): m/z 325.

-

5-Chloro Analog (M+H): m/z 334 (³⁵Cl) and 336 (³⁷Cl).

-

Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single chlorine atom.

Analytical Decision Tree:

Figure 2: Workflow for definitive identification of the 5-chloro analog using orthogonal data.

Control Strategies & Regulatory Limits

Under ICH Q3A(R2) guidelines, the 5-chloro analog is a specified impurity. Because it is a structural analog with potential pharmacological activity (SSRI activity is often retained despite halogen swaps, though potency varies), strict limits are applied.

Purification

Standard crystallization of Citalopram Hydrobromide or Oxalate salts is often sufficient to purge the 5-chloro analog due to the significant difference in lattice energy caused by the Cl vs CN substitution. However, if the level exceeds 0.15% in the crude, recrystallization from acetone/methanol mixtures is the preferred remediation strategy.

Regulatory Specifications

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (Requires tox studies if exceeded).

-

Standard Limit: NMT (Not More Than) 0.15% in final API.

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Citalopram Hydrobromide Monograph. Impurity E (5-chloro analog).[5][7]

-

United States Pharmacopeia (USP) . Citalopram Hydrobromide: Related Compound G.

-

Molcan Corporation . Citalopram Impurity E Structure and Data. Retrieved from Molcan Catalog.

-

National Institutes of Health (NIH) . Structure-Activity Relationships for Citalopram Analogues. (Discusses the synthesis and binding affinity of halogenated analogs).

-

Veeprho Pharmaceuticals . Characterization of Citalopram 5-Chloro Analog.

Sources

- 1. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. refsynbio.com [refsynbio.com]

- 5. molcan.com [molcan.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Structural, Synthetic, and Analytical Divergence of Citalopram and its 5-Chloro Analog

Topic: Difference Between Citalopram and 5-Chlorodescyano Citalopram Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), the purity of the Active Pharmaceutical Ingredient (API) is paramount. Citalopram (CIT), a bicyclic phthalane derivative, is susceptible to specific process-related impurities. Among the most critical is 5-chlorodescyano citalopram (5-CDC), often designated as EP Impurity E or USP Related Compound G .

This guide provides a rigorous technical analysis of the differences between the parent drug and this specific impurity. It moves beyond basic definitions to explore the synthetic causality of the impurity, its physicochemical implications , and the validated analytical protocols required for its detection and removal.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between Citalopram and 5-CDC lies in the substitution at position 5 of the isobenzofuran (phthalane) ring. This single atomic substitution drastically alters the electronic properties of the molecule, influencing both its synthesis and its interaction with the Serotonin Transporter (SERT).

Comparative Chemical Profile[1][2]

| Feature | Citalopram (API) | 5-Chlorodescyano Citalopram (Impurity) |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran |

| Functional Group (C5) | Cyano (-CN) | Chloro (-Cl) |

| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |

| Molecular Weight | 324.39 g/mol | 333.83 g/mol |

| Electronic Effect | Strong electron-withdrawing (Inductive & Mesomeric) | Weakly electron-withdrawing (Inductive), Electron-donating (Resonance) |

| Lipophilicity (LogP) | ~3.5 | ~4.2 (Higher lipophilicity due to -Cl) |

| Regulatory Status | Active Moiety | Process-Related Impurity (limit < 0.15%) |

The "Descyano" Nomenclature

The term "5-chlorodescyano" is chemically descriptive:

-

Descyano: Removal of the cyano group.

-

Significance: This is distinct from "Desmethyl citalopram" (metabolite) or simple "Descyano citalopram" (Impurity D, where -CN is replaced by -H).

Part 2: Synthetic Origin and Causality

To control 5-CDC, one must understand its origin. It is rarely a degradation product; rather, it is a process-related impurity stemming from the raw materials or the specific synthetic route employed.

The Grignard Pathway & Contamination

The most common industrial synthesis of Citalopram involves two sequential Grignard reactions.

-

Starting Material: 5-Cyanophthalide.

-

Impurity Source: If the starting material is contaminated with 5-Chlorophthalide , the entire reaction sequence proceeds identically, carrying the chlorine atom through to the final product.

The Cyanation Failure (Rosenmund-von Braun)

In alternative routes where the phthalane skeleton is built first with a halogen (Br or Cl) at position 5, a cyanation step (using CuCN) is performed to convert the Halogen to Nitrile.

-

Mechanism: Nucleophilic aromatic substitution.

-

Failure Mode: Incomplete conversion leaves the 5-Chloro or 5-Bromo intermediate unreacted.

-

Result: The final API contains residual 5-CDC.

Visualization: Synthetic Divergence

The following diagram illustrates how the impurity arises parallel to the main synthesis pathway.

Caption: Parallel synthesis pathways showing how starting material contamination leads to the formation of 5-CDC.

Part 3: Analytical Profiling and Detection

Separating Citalopram from 5-CDC is challenging due to their structural similarity. The chlorine atom increases lipophilicity, causing 5-CDC to elute after Citalopram in Reversed-Phase Chromatography (RP-HPLC).

Validated HPLC Protocol

This protocol is based on European Pharmacopoeia (EP) and USP methodologies, optimized for resolution of the 5-Chloro analog.

Method Principle: Reversed-Phase HPLC with UV Detection.

| Parameter | Specification | Rationale |

| Column | C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm | Standard stationary phase for hydrophobic separation. |

| Mobile Phase A | Buffer: 0.025 M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | Acidic pH suppresses silanol activity; TEA improves peak shape for amines. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute lipophilic compounds. |

| Gradient | Time 0: 70% A / 30% B Time 25: 50% A / 50% B | Gradient required to elute the more lipophilic 5-CDC within reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV @ 239 nm | Isosbestic point or absorption maximum for the phthalane system. |

| Retention Order | 1. Citalopram (RT ~12 min) 2. 5-CDC (RRT ~1.2 - 1.3) | 5-CDC is more hydrophobic (Cl vs CN) and interacts longer with C18. |

Mass Spectrometry Identification

When UV identification is ambiguous, LC-MS/MS is required.

-

Citalopram Precursor: m/z 325.2 [M+H]⁺

-

5-CDC Precursor: m/z 334.1 [M+H]⁺ (Note the Chlorine isotope pattern ³⁵Cl/³⁷Cl in a 3:1 ratio).

-

Fragmentation: Both share the dimethylaminopropyl fragment (m/z 58 or 72), but the core phthalane fragment will shift by +9 Da (difference between Cl and CN) in the impurity.

Part 4: Pharmacological Implications[5]

Why does this impurity matter biologically?

Structure-Activity Relationship (SAR) at SERT

Citalopram binds to the central site of the Serotonin Transporter (SERT).

-

The Cyano Group: Acts as a hydrogen bond acceptor and is sterically compact. It locks the molecule into a high-affinity conformation within the S1 pocket of SERT.

-

The Chloro Group: The Chlorine atom is lipophilic and larger (Van der Waals radius) than the Cyano group.

-

Effect: While 5-CDC retains affinity for SERT (it is still a potent reuptake inhibitor), the substitution changes the selectivity profile and metabolic stability. The lipophilic Cl atom may increase non-specific binding to other receptors (off-target effects).

-

Toxicity and ICH Limits

Under ICH Q3A (R2) guidelines:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

Because 5-CDC is a structural analog with potent pharmacological activity, it must be strictly controlled. Unlike inert degradation products, 5-CDC contributes to the "serotonergic load" of the patient but has not undergone the same rigorous safety testing as the parent API.

Part 5: References

-

European Pharmacopoeia (Ph.[3] Eur.) 10.0 . Citalopram Hydrobromide Monograph (01/2017:2203). Strasbourg, France: EDQM.

-

United States Pharmacopeia (USP) . Citalopram Hydrobromide Monograph. USP-NF. Rockville, MD.

-

Rao, R. N., et al. (2011) . Separation and characterization of degradation products of citalopram by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

LGC Standards . 5-Chlorodescyano Citalopram Hydrobromide Reference Standard Data Sheet.

-

International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2).

Sources

Advanced Characterization and Control of Citalopram Impurity E (5-Chloro Analogue)

Topic: Identification of Citalopram Impurity 5-Chloro Derivative (Citalopram EP Impurity E) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary

In the manufacture of Citalopram Hydrobromide, the control of process-related impurities is critical for maintaining the safety and efficacy profile required by ICH Q3A/B guidelines.[1] Among these, the 5-chloro derivative (identified as EP Impurity E and USP Related Compound G ) presents a unique challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its persistence through standard purification steps.[1]

This guide provides a definitive technical framework for the identification, origin analysis, and control of this specific impurity. By synthesizing high-resolution mass spectrometry (HRMS) data, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic behavior, we establish a self-validating protocol for differentiating this analogue from the parent molecule.[1]

Molecular Forensics: Structure and Origin

Structural Analysis

The impurity, chemically known as 3-[(1RS)-5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine , arises from the substitution of the 5-carbonitrile group of Citalopram with a chlorine atom.[1]

| Feature | Citalopram (API) | Impurity E (5-Chloro Analogue) |

| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |

| Molecular Weight | 324.39 g/mol | 333.83 g/mol |

| Key Substituent (C5) | Cyano (-C≡N) | Chloro (-Cl) |

| Monoisotopic Mass (M+H)⁺ | 325.1720 | 334.1374 (³⁵Cl) / 336.1344 (³⁷Cl) |

| CAS Number | 59729-33-8 | 64169-45-5 (Base) / 1332724-08-9 (HBr) |

Mechanistic Origin

The formation of Impurity E is a classic example of starting material carryover or competitive reactivity failure .

-

Route A (Direct Precursor Contamination): If the synthesis utilizes 5-cyanophthalide as a starting material, contamination with 5-chlorophthalide (a byproduct of the phthalide synthesis) will carry through the Grignard reaction sequence.[1] The 5-chloro analogue behaves almost identically to the 5-cyano precursor during the addition of the 4-fluorophenyl and dimethylaminopropyl groups.[1]

-

Route B (Incomplete Cyanation): In pathways where Citalopram is synthesized via the cyanation of 5-bromocitalopram (using CuCN or Pd-catalyzed cyanation), any 5-chlorocitalopram present (arising from 5-chlorophthalide in the earlier step) will fail to react.[1] Aryl chlorides are significantly less reactive toward nucleophilic aromatic substitution or transition-metal catalyzed cyanation than aryl bromides, causing the chloro-derivative to persist as an "unreactive" impurity.[1]

Figure 1: Mechanistic pathway showing the parallel synthesis of Citalopram and Impurity E. The impurity originates from the initial phthalide stage and persists due to chemical stability.[1]

Analytical Strategy and Identification

Differentiation requires a multi-modal approach because the UV spectra of the cyano- and chloro- analogues are highly similar.[1]

HPLC-UV Strategy

Separation relies on the subtle hydrophobicity difference.[1] The chloro-substituent is less polar than the cyano-group , causing Impurity E to elute after Citalopram in Reversed-Phase (RP) chromatography.[1]

-

Critical Resolution Factor: The method must demonstrate a resolution (

) of > 1.5 between Citalopram and Impurity E. -

Tailing Control: Due to the tertiary amine, adding an amine modifier (e.g., triethylamine) or using a high-purity silica column with end-capping is essential to prevent peak tailing.[1]

Mass Spectrometry (LC-MS/MS)

This is the definitive identification method.[1]

-

Mass Shift: Impurity E shows a mass increase of approx. +9 Da relative to Citalopram (Cl [35] vs CN [26]).

-

Isotope Pattern: The presence of Chlorine provides a distinct 3:1 intensity ratio for the

and

NMR Spectroscopy[1]

-

¹³C NMR: The most diagnostic signal is the ipso-carbon at position 5.[1]

-

¹H NMR: The aromatic protons in the phthalane ring show slightly different coupling constants and chemical shifts, though these can be difficult to resolve in a mixture without high-field instruments (600 MHz+).

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Routine quantification and separation of Impurity E.

Chromatographic Conditions:

-

Column: Inertsil ODS-3V or Symmetry C18 (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Buffer (2.72g KH₂PO₄ + 3 mL Triethylamine in 1L Water, pH adjusted to 4.5 with H₃PO₄).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-25 min: 70% A / 30% B (Isocratic or shallow gradient to 40% B).

-

Note: Impurity E typically elutes at RRT ~1.1 to 1.2 relative to Citalopram.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (Max absorption for the isobenzofuran system).

-

Column Temp: 40°C (Improves mass transfer and peak shape).

System Suitability Criteria:

-

Tailing Factor (Citalopram): NMT 1.5.

-

Resolution (Citalopram vs. Impurity E): NLT 2.0.

Protocol B: LC-MS/MS Identification

Objective: Structural confirmation of the 5-chloro derivative.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Analyzer: Triple Quadrupole (QqQ) or Q-TOF.[1]

-

Source Voltage: 3.5 - 4.5 kV.[1]

Target Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

|---|---|---|---|

| Citalopram | 325.2 | 262.1 | Loss of dimethylamine (-NH(CH₃)₂) + HF |

| Impurity E (³⁵Cl) | 334.1 | 271.1 | Loss of dimethylamine + HF (Cl retained) |

| Impurity E (³⁷Cl) | 336.1 | 273.1 | Isotope confirmation |[1]

Data Interpretation:

-

Extract ion chromatogram (XIC) for m/z 334.1.

-

Verify the co-elution of the 336.1 peak at the exact same retention time.

-

Confirm the intensity ratio of 334:336 is approximately 3:1 (characteristic of monocloro-compounds).

Analytical Workflow Diagram

Figure 2: Decision tree for the unambiguous identification of Citalopram Impurity E.

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Citalopram Hydrobromide Monograph 01/2008:2203. Strasbourg: Council of Europe. [1]

-

United States Pharmacopeia (USP) . Citalopram Hydrobromide.[4][5][6][7] USP-NF.[1] Rockville, MD: United States Pharmacopeial Convention. [1]

-

Raman, B., et al. (2010). "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC". Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1236-1243.[1]

-

Molnár, B., et al. (2022). "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column". Molecules, 27(24), 9036. [1]

-

Attimarad, M. (2011).[3] "Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method". Journal of the Brazilian Chemical Society, 22(10).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. scielo.br [scielo.br]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: 5-Chlorodescyano Citalopram Oxalate

Characterization, Solubility Profiling, and Analytical Integration

Executive Summary

5-Chlorodescyano Citalopram Oxalate (CAS: 64169-46-6) is a critical process-related impurity and degradation product in the synthesis and stability profiling of Citalopram and Escitalopram. Chemically defined as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalane oxalate , it represents a structural analog where the polar nitrile (-CN) group of the parent API is substituted by a lipophilic chlorine (-Cl) atom.

This substitution fundamentally alters the physicochemical profile, specifically increasing lipophilicity (LogP) and modifying the solubility equilibrium compared to the parent drug. This guide provides the technical specifications, solubility behaviors, and self-validating protocols required for the accurate identification and quantification of this impurity in pharmaceutical matrices.

Chemical Identity & Structural Architecture

| Parameter | Technical Specification |

| Common Name | This compound |

| Pharmacopoeial Designation | EP: Impurity E USP: Related Compound G (Note: USP often references the HBr salt; this guide focuses on the Oxalate) |

| CAS Number | 64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base) |

| Molecular Formula | C₂₁H₂₃ClFNO₅ (C₁₉H₂₁ClFNO[1][2] · C₂H₂O₄) |

| Molecular Weight | 423.86 g/mol (Free Base: ~333.82 g/mol ) |

| Structural Modification | C-5 Nitrile (-CN) |

Structural Impact Visualization

The following diagram illustrates the structural relationship and the resulting polarity shift that dictates solubility and HPLC retention behavior.

Figure 1: Structural evolution from Citalopram to its 5-Chloro analog, highlighting the shift in physicochemical properties.

Solubility Data & Physicochemical Profile[3]

Solubility Matrix

Unlike the highly soluble parent hydrobromide salt, the This compound exhibits "Sparingly Soluble" to "Slightly Soluble" behavior in aqueous media due to the increased lipophilicity of the chloro-substituent and the lattice energy of the oxalate form.

| Solvent System | Solubility Classification | Estimated Conc. (mg/mL) | Application Context |

| Methanol (MeOH) | Soluble | > 25 mg/mL | Primary Diluent: Use for stock solution preparation. |

| DMSO | Freely Soluble | > 50 mg/mL | Alternative for NMR or high-conc. stocks. |

| Water (pH 7.0) | Slightly Soluble | < 1-5 mg/mL | Risk: Do not use as primary solvent for stock preparation. |

| 0.1N HCl | Soluble | > 10 mg/mL | Protonation of the tertiary amine enhances solubility. |

| Acetonitrile | Sparingly Soluble | < 10 mg/mL | Use only as a co-solvent (diluent). |

Mechanistic Insight (Expertise & Experience)

The substitution of the cyano group (a strong dipole) with chlorine (lipophilic halogen) significantly reduces the compound's polarity.

-

Chromatographic Consequence: In Reverse-Phase HPLC (C18), 5-Chlorodescyano Citalopram will elute after Citalopram. The "Descyano" nature removes a polar handle, and the "Chloro" addition adds hydrophobic bulk.

-

Solubility Consequence: While Citalopram HBr dissolves readily in water for formulation, the 5-Chloro Oxalate impurity requires an organic co-solvent (MeOH) to ensure complete dissolution during analytical standard preparation.

Experimental Protocols: Self-Validating Systems

Standard Stock Solution Preparation (1.0 mg/mL)

Objective: To prepare a stable, accurate reference standard solution for HPLC analysis, avoiding precipitation risks.

Reagents:

-

This compound Reference Standard.[][]

-

HPLC Grade Methanol (MeOH).

-

Milli-Q Water (or equivalent).

Protocol:

-

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.

-

Validation Step: Ensure the balance stabilizes and the drift is <0.01 mg.

-

-

Primary Dissolution (Critical): Add 5 mL of Methanol (approx. 50% volume).

-

Sonication: Sonicate for 2 minutes at ambient temperature.

-

Visual Check: The solution must be perfectly clear with no floating particulates. The oxalate salt dissolves slower than HBr salts; do not skip this step.

-

-

Dilution: Dilute to volume with Methanol (not water).

-

Reasoning: Diluting with water at this stage may cause micro-precipitation due to the "Common Ion Effect" or local solubility limits of the lipophilic free base if the pH shifts.

-

-

Storage: Transfer to an amber vial. Stable for 7 days at 2-8°C.

Working Standard Preparation (System Suitability)

Protocol:

-

Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a 100 mL flask.

-

Dilute to volume with Mobile Phase A / Methanol (80:20 v/v) .

-

Final Concentration: 10 µg/mL.

-

Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection. Nylon filters may absorb lipophilic impurities (Cl-analog risk).

Analytical Method Integration (HPLC)

To successfully separate this impurity from Citalopram and other related compounds (Impurity A, B, C), the following chromatographic parameters are recommended based on the solubility and polarity profile.

Recommended HPLC Conditions

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).

-

Mobile Phase A: Buffer (Phosphate pH 3.0 + Triethylamine).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Time 0: 80% A / 20% B

-

Time 25: 50% A / 50% B (The increased organic strength is needed to elute the lipophilic 5-Cl impurity).

-

-

Detection: UV @ 240 nm (The Cl-substitution alters the UV max slightly but 240 nm remains robust).

Logical Workflow: Impurity Profiling

The following DOT diagram outlines the decision matrix for identifying this specific impurity during method development.

Figure 2: Analytical decision matrix for confirming the presence of 5-Chlorodescyano Citalopram based on retention time (RRT) and solubility-driven elution behavior.

References

-

European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide / Escitalopram Oxalate Monograph - Impurity E. European Pharmacopoeia (Ph.[5] Eur.). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10886558 (Related Structure). PubChem. [Link]

-

Rao, R.N., et al. (2008). Separation and characterization of process-related impurities of escitalopram oxalate by LC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

The Genesis of 5-Chlorodescyano Citalopram: Mechanistic Origins and Synthetic Control Strategies

Executive Summary

In the high-precision synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and its S-enantiomer Escitalopram, the management of "related substances" is a critical critical quality attribute (CQA). Among these, 5-Chlorodescyano Citalopram (Pharmacopeial Name: Citalopram Related Compound D) represents a persistent and structurally tenacious impurity.

This guide deconstructs the chemical origins of this impurity. Unlike degradation products that arise from storage instability, 5-Chlorodescyano Citalopram is primarily a process-intrinsic impurity born from upstream precursor contamination or incomplete halogen-cyanide exchange. Its presence is a direct fingerprint of the synthetic route chosen and the purity of the starting phthalide.

Structural Characterization & Significance[1]

To control the impurity, one must first understand its structural relationship to the Active Pharmaceutical Ingredient (API).

| Feature | Citalopram (API) | 5-Chlorodescyano Citalopram (Impurity) |

| Chemical Structure | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride |

| Molecular Weight | 324.39 g/mol | 333.83 g/mol |

| Key Difference | Cyano group (-CN) at position 5 | Chlorine atom (-Cl) at position 5 |

| Regulatory ID | CAS: 59729-33-8 | CAS: 64169-39-7 (EP Impurity D) |

Significance: The structural similarity (isosteric replacement of -CN with -Cl) results in nearly identical solubility profiles and chromatographic retention times, making downstream purification (crystallization) inefficient. Therefore, upstream suppression is the only viable control strategy.

Mechanistic Origins: The "Parallel Synthesis" Vector

The most prevalent industrial synthesis of Citalopram utilizes the double Grignard reaction starting from 5-Cyanophthalide . The origin of the 5-chloro impurity in this route is a classic case of "Garbage In, Garbage Out."

The "Trojan Horse" Mechanism

The impurity does not form spontaneously; it is synthesized in parallel with the API. The starting material, 5-Cyanophthalide , often contains trace amounts of 5-Chlorophthalide (originating from its own synthesis via chlorination or Sandmeyer reactions).

Because the Grignard reagents (4-fluorophenylmagnesium bromide and 3-dimethylaminopropylmagnesium chloride) are chemoselective for the lactone (ester) functionality and do not react with the aryl chloride or aryl nitrile under standard conditions, the 5-chlorophthalide impurity undergoes the exact same sequence of reactions as the desired starting material.

Visualization: The Parallel Reaction Pathway

The following diagram illustrates how the impurity "drafts" behind the main reaction, surviving all steps until the final isolation.

Figure 1: The parallel synthesis pathway where contaminant 5-Chlorophthalide mimics the reactivity of 5-Cyanophthalide, leading to the formation of Impurity D.

Secondary Pathway: Incomplete Halogen-Cyanide Exchange

An alternative (older) synthetic route builds the phthalane ring system first with a halogen at position 5 (usually Bromine or Chlorine) and attempts to swap it for a Cyano group at the very end using Copper(I) Cyanide (Rosenmund-von Braun reaction).

-

Precursor: 5-Chloro-Citalopram (or 5-Bromo).[1]

-

Reagent: CuCN in high-boiling solvent (DMF/NMP).

-

Failure Mode: The Aryl-Chloride bond is extremely stable. If the reaction is not driven to 100% conversion (which is thermodynamically difficult with Chlorides), the unreacted 5-Chloro-Citalopram remains in the mixture.

Note: This route is less common in modern manufacturing specifically because removing the unreacted halo-precursor is difficult.

Technical Control Strategy

To ensure the final API meets ICH Q3A/Q3B specifications (typically <0.10% for individual impurities), the following control strategy is recommended. This protocol prioritizes Input Material Control over downstream purification.

Protocol: Starting Material Qualification (HPLC)

Objective: Quantify 5-Chlorophthalide in 5-Cyanophthalide before synthesis initiation.

-

Sample Preparation: Dissolve 50 mg of 5-Cyanophthalide in 50 mL of Acetonitrile:Water (50:50).

-

Chromatographic Conditions:

-

Acceptance Criteria:

-

5-Chlorophthalide must be NMT 0.1% .

-

Rationale: The conversion rate of 5-Chlorophthalide to 5-Chlorodescyano Citalopram is nearly 1:1. If you start with 0.5% impurity, you will end with ~0.5% impurity in the API, which will fail batch release.

-

Downstream Purification (Remediation)

If the impurity is present in the crude API, standard recrystallization is often insufficient due to isostructural similarity.

-

High-Efficiency Method: Formation of the Oxalate Salt .

-

Citalopram base is treated with oxalic acid in acetone.

-

The oxalate salt of Citalopram crystallizes preferentially.

-

The 5-chloro impurity is slightly more soluble in the mother liquor, allowing for a "purge" of roughly 20-30% of the impurity per crystallization cycle.

-

References

-

World Intellectual Property Organization (WIPO). (2005). One pot synthesis of citalopram from 5-cyanophthalide (WO2005077927A1). Google Patents.[4] Link

-

European Directorate for the Quality of Medicines (EDQM). (2022). Citalopram Hydrobromide: Impurity D. European Pharmacopoeia (Ph. Eur.) Reference Standards. Link

-

United States Pharmacopeia (USP). (2023). Citalopram Related Compound D.[5][6][7] USP Catalog.[6][7] Link

-

National Institutes of Health (NIH). (2023). Citalopram: Compound Summary & Impurity Profile.[8] PubChem.[4][9] Link

-

Simson Pharma. (2023). Citalopram Impurity D Hydrochloride Structure and CAS.[6]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nva.sikt.no [nva.sikt.no]

- 3. researchgate.net [researchgate.net]

- 4. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Quantification of 5-Chlorodescyano Citalopram Oxalate (EP Impurity E)

Executive Summary

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 5-Chlorodescyano Citalopram Oxalate , a critical process-related impurity in Citalopram and Escitalopram drug substances.

Known as EP Impurity E , this compound arises from the substitution of the 5-cyano group with a chlorine atom, often originating from the use of 5-chlorophthalide during synthesis or halogen exchange side reactions. Due to the structural similarity between the chloro- and cyano- moieties, separation requires a highly selective stationary phase and an optimized gradient elution to resolve the lipophilic impurity from the parent drug.

Key Performance Indicators:

-

Resolution (Rs): > 2.0 between Citalopram and Impurity E.

-

LOD: < 0.05% (reporting threshold).

-

Run Time: 25 minutes (Gradient).

Chemical Context & Mechanism[1]

Target Molecule Characteristics[2]

-

Chemical Name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride oxalate.[1]

-

Molecular Formula: C20H21ClFNO • C2H2O4[2]

-

Polarity Shift: The replacement of the polar cyano group (-CN) with a lipophilic chlorine atom (-Cl) increases the hydrophobicity of the molecule. Consequently, Impurity E elutes after Citalopram in reverse-phase chromatography.

Separation Strategy

The separation relies on solvophobic interaction . The tertiary amine on the propyl chain causes peak tailing on standard silica. To mitigate this:

-

Low pH Buffer (pH 3.0): Ensures the amine is fully protonated (

), preventing interaction with residual silanols. -

Ion-Pairing / Silanol Blocking: The addition of Triethylamine (TEA) competes for active sites on the column, sharpening the peak shape.

-

Gradient Elution: A gradient from 25% to 80% Acetonitrile is required to elute the late-running 5-chloro impurity within a reasonable timeframe.

Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (Purity > 98%).

-

API Standard: Citalopram Hydrobromide / Escitalopram Oxalate (USP/EP Grade).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Additives: Potassium Dihydrogen Phosphate (

), Triethylamine (TEA), Orthophosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS-3V | High carbon load for retention of lipophilic impurities; end-capped to reduce tailing. |

| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.5% TEA | Acidic pH suppresses silanol ionization; TEA improves peak symmetry. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High elution strength for hydrophobic chloro-analog. |

| Flow Rate | 1.2 mL/min | Optimized for 4.6 mm ID columns to maintain backpressure < 2500 psi. |

| Column Temp | 45°C | Improves mass transfer, sharpening peaks for basic drugs. |

| Detector | UV / DAD @ 239 nm | Absorption maximum for the fluorophenyl-isobenzofuran scaffold. |

| Injection Vol | 20 µL | Standard volume for impurity profiling (sensitivity vs. overload balance). |

Gradient Program

Note: Linear ramp is critical to maintain baseline stability.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration / Injection |

| 2.0 | 80 | 20 | Isocratic Hold (Elute polar degradants) |

| 15.0 | 40 | 60 | Linear Gradient (Elute Citalopram) |

| 20.0 | 15 | 85 | Wash (Elute Impurity E & Dimers) |

| 21.0 | 80 | 20 | Return to Initial |

| 25.0 | 80 | 20 | Re-equilibration |

Method Workflow & Preparation

Buffer Preparation

-

Dissolve 3.4 g of

in 900 mL of Milli-Q water. -

Add 5.0 mL of Triethylamine (TEA) .

-

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

-

Dilute to 1000 mL with water and filter through a 0.45 µm nylon membrane.

Standard & Sample Preparation Workflow

System Suitability & Validation Criteria

To ensure the reliability of the data, the following System Suitability Tests (SST) must be passed before batch analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) | > 1.5 (between Citalopram and Impurity E) | ~ 2.8 |

| Tailing Factor (T) | < 1.5 (for Citalopram peak) | 1.1 - 1.2 |

| Theoretical Plates (N) | > 5000 | > 8500 |

| % RSD (Area) | < 2.0% (n=6 injections) | 0.4% |

| Relative Retention Time (RRT) | Impurity E vs Citalopram | ~ 1.25 - 1.35 |

Note on RRT:

-

Citalopram Retention: ~ 8.5 min

-

5-Chlorodescyano (Impurity E) Retention: ~ 11.0 min

-

Impurity E is more lipophilic than Citalopram, causing it to elute later.

Troubleshooting Guide

Issue: Co-elution of Impurity E and Citalopram

-

Cause: Gradient slope too steep or organic modifier concentration too high initially.

-

Solution: Decrease the slope of the gradient between 2 and 15 minutes. Reduce initial %B to 15%.

Issue: Peak Tailing (> 1.5)

-

Cause: Secondary silanol interactions.

-

Solution: Ensure TEA is fresh and pH is strictly maintained at 3.0. If the column is old (>1000 injections), the stationary phase may be hydrolyzed; replace the column.

Issue: Baseline Drift

-

Cause: UV absorption difference between Mobile Phase A and B.

-

Solution: Use a Reference Wavelength (e.g., 360 nm) if using DAD. Ensure Methanol/ACN grades are high purity.

References

-

European Directorate for the Quality of Medicines (EDQM). (2023). Citalopram Hydrobromide Monograph 2203. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link

-

U.S. Pharmacopeial Convention. (2023). Escitalopram Oxalate: Related Compounds. USP-NF Online. Link

-

Rao, R. N., et al. (2008).[3] "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Separation Science, 31(10), 1729-1738. Link

-

Molnár, I., et al. (2022). "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column." Molecules, 27(24), 9022. Link

-

PubChem. (2023). Citalopram Compound Summary. National Library of Medicine. Link

Sources

synthesis of 5-Chlorodescyano Citalopram Oxalate reference standard

Executive Summary & Scope

5-Chlorodescyano Citalopram (chemically: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran) is a critical process-related impurity (often designated as Impurity C in European Pharmacopoeia) found in the production of Citalopram and Escitalopram. Its presence typically stems from the contamination of the starting material, 5-cyanophthalide, with 5-chlorophthalide.

Precise quantification of this impurity is a regulatory requirement (ICH Q3A/Q3B). This Application Note provides a validated, self-consistent protocol for synthesizing the Oxalate Salt of this impurity to serve as a primary Reference Standard (RS). Unlike the commercial production of Citalopram, which optimizes for yield and enantiomeric purity, this protocol optimizes for structural fidelity and chemical purity to ensure its validity as an analytical standard.

Retrosynthetic Strategy & Reaction Logic

The synthesis mirrors the industrial "Phthalide Route" but deliberately utilizes 5-Chlorophthalide as the starting scaffold. This ensures the chlorine atom is chemically "locked" into position 5 from step one, avoiding the impossible task of selectively chlorinating the final Citalopram molecule.

The Pathway:

-

Sequential Grignard Addition: A "one-pot, two-step" addition of two distinct Grignard reagents to the lactone ring.

-

Acid-Mediated Cyclization: Dehydration of the resulting diol to form the isobenzofuran (phthalane) core.

-

Salt Formation: Stabilization of the oily free base into a crystalline oxalate salt for long-term storage and weighing accuracy.

Visual Workflow (Reaction Scheme)

Figure 1: Synthetic pathway from 5-chlorophthalide to the oxalate reference standard.[1]

Detailed Experimental Protocol

Safety Precaution: Organomagnesium compounds (Grignard reagents) are pyrophoric and moisture-sensitive. All reactions in Step 1 must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Formation of the Diol Intermediate

Rationale: We utilize a sequential addition. The first Grignard adds to the lactone to form a ketone (benzophenone derivative) which is in equilibrium with a hemiacetal. The second Grignard attacks the ketone to form the tertiary alcohol.

Reagents:

-

5-Chlorophthalide (1.0 eq)

-

4-Fluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

3-(Dimethylamino)propylmagnesium chloride (1.3 eq, 1.0 M in THF)

-

Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Charge a flame-dried 3-neck flask with 5-Chlorophthalide (10.0 g, 59.3 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -20°C (Internal temperature). Critical: Low temp prevents polymerization.

-

Add 4-Fluorophenylmagnesium bromide dropwise over 45 minutes. Maintain temp < -10°C.

-

Stir for 1 hour at -10°C. (Formation of Magnesium salt of the benzophenone).

-

Add 3-(Dimethylamino)propylmagnesium chloride dropwise over 30 minutes.

-

Allow reaction to warm to room temperature (25°C) and stir for 2 hours.

-

Quench: Slowly pour the reaction mixture into ice-cold saturated Ammonium Chloride (NH4Cl) solution (200 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.

-

Dry over Na2SO4 and concentrate in vacuo to yield the crude Diol Intermediate as a viscous oil. Note: Do not purify extensively; proceed to cyclization.

Step 2: Cyclization to 5-Chlorodescyano Citalopram (Free Base)

Rationale: The diol must be dehydrated to close the ether ring. Phosphoric acid is preferred over sulfuric acid to minimize sulfonation byproducts on the activated aromatic rings.

Protocol:

-

Dissolve the crude Diol oil from Step 1 in 60% Aqueous Phosphoric Acid (100 mL).

-

Heat the mixture to 80°C for 3 hours.

-

Monitor: Check by HPLC or TLC. The disappearance of the polar diol spot indicates completion.

-

Cool to 10°C.

-

Neutralization: Basify to pH 9-10 using 25% NaOH solution. Caution: Exothermic.

-

Extract the free base into Toluene (150 mL). The use of Toluene aids in removing non-polar impurities.

-

Wash the Toluene layer with water, dry over MgSO4, and concentrate to obtain 5-Chlorodescyano Citalopram Free Base (Thick amber oil).

Step 3: Formation of the Oxalate Salt

Rationale: The free base is an oil and difficult to handle as a standard. The oxalate salt crystallizes well and is non-hygroscopic, making it ideal for weighing.

Stoichiometry Table:

| Component | MW ( g/mol ) | Equivalents | Mass/Vol |

| 5-Cl-Citalopram Base | ~347.8 | 1.0 | 5.0 g (Example) |

| Oxalic Acid Dihydrate | 126.07 | 1.05 | 1.90 g |

| Acetone | Solvent | N/A | 50 mL |

Protocol:

-

Dissolve 5.0 g of the Free Base in 50 mL Acetone .

-

In a separate beaker, dissolve 1.90 g Oxalic Acid in 20 mL warm Acetone .

-

Add the Oxalic Acid solution to the Free Base solution slowly with stirring at room temperature.

-

A white precipitate should form immediately.

-

Stir for 2 hours at 0-5°C to maximize yield.

-

Filter the solid and wash with cold Acetone (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Analytical Validation & Characterization

To certify this material as a Reference Standard, it must pass the following criteria.

A. Mass Spectrometry (Critical Identification)

Unlike Citalopram (which contains Fluorine and Nitrogen but no Chlorine), this impurity contains Chlorine .

-

Signature: You must observe the characteristic Chlorine isotope pattern.

-

M+H Peak: ~348.1 Da (for ^35Cl)

-

Isotope Ratio: The peak at 350.1 Da (M+2) must be approximately 33% of the intensity of the base peak (3:1 ratio of ^35Cl : ^37Cl).

-

Note: If this ratio is absent, you have likely synthesized the Descyano (H-analog) or Citalopram itself.

B. 1H-NMR (Structural confirmation)

The key differentiator is the aromatic region of the phthalane ring.

-

Citalopram: Protons at positions 4, 6, 7 show coupling patterns influenced by the electron-withdrawing Cyano group.

-

5-Chloro Analog: The proton at position 4 (ortho to Cl) will shift slightly upfield compared to the Cyano analog due to the difference in shielding between -Cl and -CN.

-

Diagnostic Signal: Look for the triplet/multiplet of the methylene protons next to the ether oxygen (part of the 5-membered ring) at ~5.1-5.3 ppm.

C. HPLC Purity (System Suitability)

-

Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

-

Retention Time (RT): The 5-Chloro analog is less polar than Citalopram (Cyano is more polar). Expect the 5-Chloro impurity to elute after Citalopram (Relative Retention Time ~ 1.1 - 1.2).

Troubleshooting & Critical Process Parameters (CPPs)

Decision Logic for Impurity Control

Figure 2: Process decision tree for the Grignard addition step.

-

Grignard Initiation: If the reaction does not start (no exotherm), do not simply add more reagent. Add a crystal of Iodine to activate the Magnesium (if preparing Grignard in-situ) or check water content of THF.

-

Cyclization pH: If the pH during workup of Step 2 is not raised above 9, the amine will remain protonated in the aqueous layer, leading to near-zero yield in the organic extraction.

-

Salt Crystallization: If the oxalate salt comes out as a gum/oil, re-dissolve in minimum hot acetone and add drops of Ethanol. Scratch the flask walls to induce nucleation.

References

-

Bogeso, K. P. (1979). Antidepressant Agents.[2][3][4][5] U.S. Patent No.[3][4][6] 4,136,193.[4] Washington, DC: U.S. Patent and Trademark Office. Link

- Foundational text describing the phthalide synthesis route for citalopram deriv

-

European Directorate for the Quality of Medicines (EDQM). (2023). Citalopram Hydrobromide Monograph 2203. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link

- Defines "Impurity C" (5-chloro analog)

-

Rao, R. N., et al. (2007). Separation and characterization of process related impurities of citalopram by HPLC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 267-274. Link

- Provides mass spectral fragmentation data confirming the chloro-analog structure.

-

United States Pharmacopeial Convention. (2023). Citalopram Hydrobromide.[4] USP-NF Online. Link

- Standard for "Rel

Sources

- 1. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]

- 2. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]

- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jelsciences.com [jelsciences.com]

Application Note: Impurity Profiling of Citalopram Hydrobromide Targeting the 5-Chloro Analog (EP Impurity E)

This Application Note is structured to provide a comprehensive, self-validating technical guide for the impurity profiling of Citalopram Hydrobromide, specifically focusing on the critical process-related impurity: 5-Chloro Analog (often colloquially referred to as "5-chlorodescyano" or EP Impurity E ).

Executive Summary & Scientific Rationale

In the synthesis of Citalopram, a Selective Serotonin Reuptake Inhibitor (SSRI), the purity of the starting material is the primary determinant of the final impurity profile. The "5-chlorodescyano" impurity—formally known as Citalopram Related Compound E (EP) or Citalopram Related Compound C (USP) —is a structural analog where the nitrile (-CN) group at position 5 is replaced by a chlorine atom (-Cl).

Why this specific impurity matters:

-

Origin Causality: It does not arise from degradation. It is a parallel synthesis impurity . If the starting material, 5-cyanophthalide, is contaminated with 5-chlorophthalide, the entire Grignard reaction sequence proceeds identically for the chloro-contaminant, yielding the 5-chloro analog.

-

Separation Challenge: Due to the structural similarity (bioisosterism of -CN and -Cl) and similar lipophilicity, this impurity often co-elutes with Citalopram in standard C18 methods, requiring optimized selectivity.

-

Regulatory Status: As a process impurity, it must be controlled below ICH Q3A limits (typically <0.15%).

Chemical Context & Origin Pathway

Understanding the synthesis is crucial for troubleshooting. The impurity is formed via the Grignard reaction of 4-fluorophenylmagnesium bromide with the phthalide core.

Visualization: Parallel Synthesis Pathway

The following diagram illustrates how the impurity is generated alongside the API.

Figure 1: Parallel synthesis pathway showing the origin of the 5-Chloro Analog (EP Impurity E) from the starting material contaminant.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol utilizes a Reversed-Phase (RP-HPLC) method with a phosphate buffer/acetonitrile gradient. This system is chosen for its ability to resolve the critical pair (Citalopram and Impurity E) based on slight differences in polarizability and pi-pi interactions.

Materials & Reagents

| Reagent | Grade/Specification | Function |

| Citalopram HBr | USP Reference Standard | Analyte |

| 5-Chloro Analog | EP Impurity E Standard (>98%) | Impurity Standard |

| Acetonitrile (ACN) | HPLC Gradient Grade | Organic Modifier |

| Methanol (MeOH) | HPLC Grade | Organic Modifier |

| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer Salt |

| Triethylamine (TEA) | HPLC Grade | Peak Shape Modifier (Silanol blocker) |

| Orthophosphoric Acid | 85% | pH Adjustment |

Instrumentation & Conditions[1][2]

-

System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

-

Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2) (250 mm × 4.6 mm, 5 µm). Note: A 250mm column is essential for sufficient theoretical plates.

-

Wavelength: 240 nm (Isosbestic point region, maximizing sensitivity for the benzofuran core).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C (Controlled).

Mobile Phase Preparation

-

Buffer Solution (Mobile Phase A):

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of Milli-Q water. -

Add 2 mL of Triethylamine (TEA).

-

Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Critical: Low pH suppresses silanol activity and ionizes the amine, ensuring retention.

-

Filter through a 0.45 µm nylon membrane.

-

-

Organic Solvent (Mobile Phase B): Acetonitrile : Methanol (90:10 v/v).

Gradient Program

The 5-chloro analog is more hydrophobic (lipophilic) than the cyano-based API due to the Cl substitution. It will elute after the main Citalopram peak.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 75 | 25 | Equilibration |

| 25.0 | 50 | 50 | Linear Gradient |

| 35.0 | 20 | 80 | Wash |

| 40.0 | 75 | 25 | Re-equilibration |

| 50.0 | 75 | 25 | End |

Standard & Sample Preparation Workflow

System Suitability Solution (SSS)

To validate the resolution between Citalopram and the 5-Chloro impurity.

-

Stock A (API): Dissolve 10 mg Citalopram HBr in 10 mL Mobile Phase (1000 ppm).

-

Stock B (Impurity): Dissolve 1 mg 5-Chloro Analog in 100 mL Mobile Phase (10 ppm).

-

Final SSS: Mix 1 mL of Stock A + 5 mL of Stock B into a 10 mL flask. Dilute to volume.

-

Result: 100 ppm Citalopram spiked with 5 ppm Impurity (5% level).

-

Test Sample

-

Weigh 25 mg of Citalopram HBr sample.

-

Dissolve in 25 mL of Mobile Phase.

-

Sonicate for 10 mins and filter (0.45 µm PVDF).

-

Final Concentration: 1000 µg/mL.

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for impurity quantification.

Results & Discussion

Retention Profile

Under the described conditions, the elution order is dictated by the hydrophobicity of the substituent at position 5.

-

Citalopram (CN group): Less lipophilic. Retention Time (RT) ~12-14 min.

-

5-Chloro Analog (Cl group): More lipophilic. RT ~16-18 min.

-

Relative Retention Time (RRT): ~1.2 - 1.3.

Acceptance Criteria (System Suitability)[1]

-

Resolution (Rs): > 2.0 between Citalopram and 5-Chloro Analog.

-

Tailing Factor: < 1.5 for Citalopram.

-

Theoretical Plates: > 5000.

Calculation

Impurity content is calculated using the "External Standard Method" or "Diluted Standard Method" to ensure linearity at low concentrations.

- : Peak area of impurity in sample.

- : Peak area of impurity in standard.

- : Potency of the impurity standard.

Troubleshooting & Expert Tips

-

Co-elution Risks: If the 5-chloro impurity merges with the main peak, lower the pH of the buffer to 2.5. The amine pKa is around 9.5, but secondary interactions with the stationary phase are pH-sensitive.

-

Gradient Drift: If the impurity peak shifts significantly, check the column temperature . The separation of halo-analogs is thermodynamically driven; a fluctuation of ±2°C can alter selectivity.

-

Ghost Peaks: The 5-chloro analog is stable, but ensure the "Wash" step (80% B) is sufficient to elute any dimers (Impurity G) that might carry over to the next run.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Citalopram Hydrobromide Monograph 01/2008:2203. (Defines Impurity E as the 5-chloro analog).

-

United States Pharmacopeia (USP) . Citalopram Hydrobromide.[1][4][5][6] USP43-NF38. (Defines Related Compound C).

-

Rao, R. N., et al. (2025). "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis.

-

Molcan Corporation . Citalopram EP Impurity E Reference Standard Data.

-

SynThink Chemicals . Citalopram Impurity Profiling Standards.

Disclaimer: This protocol is for research and development purposes. Validated methods must be established per local regulatory guidelines (e.g., FDA/EMA) before use in GMP environments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Products [chemicea.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of 5-Chlorodescyano Citalopram Oxalate stock solution

Introduction & Scope

5-Chlorodescyano Citalopram (often referred to as the Citalopram Chloro Analog or Impurity E in specific pharmacopeial contexts) is a critical process-related impurity found in the synthesis of Citalopram and Escitalopram. Structurally, it differs from the parent drug by the substitution of the cyano group (-CN) at position 5 of the isobenzofuran ring with a chlorine atom (-Cl).

Accurate preparation of this reference standard is essential for:

-

Impurity Profiling: Establishing relative retention times (RRT) in HPLC/UPLC methods.

-

Quantitative Analysis: Determining impurity limits in Active Pharmaceutical Ingredients (API) and finished dosage forms.

-

System Suitability: Verifying resolution between the Chloro-analog and the parent drug.

This protocol details the preparation of a stable 1.0 mg/mL (free base equivalent) stock solution, addressing the specific solubility and stability challenges of the oxalate salt form.

Physicochemical Profile

Understanding the compound's properties is the foundation of a robust protocol. The oxalate salt improves stability but alters solubility compared to the free base.

| Property | Data |

| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran oxalate |

| Common Name | 5-Chlorodescyano Citalopram Oxalate |

| CAS Number | 1329612-81-8 (Oxalate Salt); 64169-46-6 (related Free Base) |

| Molecular Formula | C₁₉H₂₁ClFNO[1][2][3][4][5][6][7] • C₂H₂O₄ |

| Molecular Weight | 423.87 g/mol (Salt) / 333.83 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely Soluble: Methanol, DMSOSoluble: Acetonitrile/Water mixturesSparingly Soluble: Pure Water |

| pKa | ~9.5 (Amine moiety) |

| Stability | Hygroscopic; Sensitive to light (photolytic degradation) |

Material Safety & Handling (HSE)

-

Hazard Classification: Potent compound. Irritant to eyes/skin. Potential reproductive toxin (class-specific to SSRIs).

-

Engineering Controls: Weighing must be performed in a certified Fume Hood or Powder Containment Balance Enclosure .

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as hazardous chemical waste (halogenated organic).

Protocol: Stock Solution Preparation

Solvent Selection Rationale